molecular formula C16H12ClFN4O2S3 B3413223 5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 946206-78-6

5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B3413223
CAS RN: 946206-78-6
M. Wt: 442.9 g/mol
InChI Key: WWDSYBPBTMTBQA-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H12ClFN4O2S3 and its molecular weight is 442.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Thiazolo[3,2-b][1,2,4]triazoles are of significant interest in medicinal chemistry. They are key components of more than 7000 existing drug molecules with clinical applications . They have shown a wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor activities .

Antimicrobial Activity

2,4-Disubstituted thiazoles, a related class of compounds, have demonstrated potent antimicrobial activity. They have been effective against a variety of bacterial and fungal strains .

Anti-inflammatory and Analgesic Activity

Thiazoles have also been studied for their anti-inflammatory and analgesic properties. This makes them potential candidates for the development of new pain management and anti-inflammatory drugs .

Antitumor Activity

Thiazolo[3,2-b][1,2,4]triazoles have shown promising results in antitumor studies. Some representatives of this class of compounds have been found to inhibit DNA gyrase and SARS-Cov-2 glycoprotein .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of new drugs targeting these enzymes.

Antitubercular Agents

Thiazolo[3,2-b][1,2,4]triazoles have also been studied for their antitubercular properties . This could lead to the development of new treatments for tuberculosis.

Organic Synthesis

Thiazolo[3,2-b][1,2,4]triazoles are used in organic synthesis. They can be prepared via a one-pot catalyst-free procedure at room temperature .

Functional Organic Materials

Thiazolo[3,2-b][1,2,4]triazoles have been identified as valuable functional organic materials . This suggests potential applications in the development of new materials for various industries.

properties

IUPAC Name

5-chloro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2S3/c17-13-4-5-14(26-13)27(23,24)19-7-6-12-9-25-16-20-15(21-22(12)16)10-2-1-3-11(18)8-10/h1-5,8-9,19H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDSYBPBTMTBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
Reactant of Route 3
5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

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